Diendiol

Description

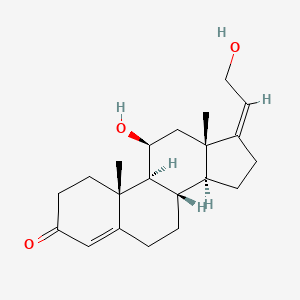

Structure

2D Structure

3D Structure

Properties

CAS No. |

3494-53-9 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17Z)-11-hydroxy-17-(2-hydroxyethylidene)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-20-9-7-15(23)11-14(20)3-5-16-17-6-4-13(8-10-22)21(17,2)12-18(24)19(16)20/h8,11,16-19,22,24H,3-7,9-10,12H2,1-2H3/b13-8-/t16-,17-,18-,19+,20-,21+/m0/s1 |

InChI Key |

SBMHTRUNPKWTLU-PKJGFKEFSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=CCO)C)O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]\4([C@H]3CC/C4=C/CO)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=CCO)C)O |

Other CAS No. |

3103-13-7 3494-53-9 |

Synonyms |

11 beta,21-dihydroxy-4,17(20)-pregnadien-3-one diendiol |

Origin of Product |

United States |

Fundamental Aspects of Diendiol Chemistry

Definitional and Classificatory Frameworks of Diendiol Compounds

A this compound is a type of organic molecule that contains two double bonds (diene) and two hydroxyl (-OH) groups (diol). Their classification is primarily based on the relative positions of the double bonds and hydroxyl groups within the carbon skeleton.

Dienes, which form the backbone of diendiols, are categorized into three main types based on the arrangement of their double bonds:

Conjugated Dienes: These have alternating double and single bonds (e.g., C=C-C=C). This arrangement allows for the delocalization of pi electrons across the single bond, leading to increased stability.

Isolated Dienes: In this type, the double bonds are separated by two or more single bonds (e.g., C=C-C-C=C). The double bonds in isolated dienes generally behave independently of each other. youtube.com

Cumulated Dienes (Allenes): Here, the double bonds are adjacent to each other (e.g., C=C=C). youtube.com

The classification of diendiols follows a similar logic, considering the placement of both the double bonds and the hydroxyl groups. For instance, a this compound can have its hydroxyl groups on the same carbon atoms as the double bonds, or on adjacent or more distant carbons. The specific arrangement significantly influences the compound's chemical properties and reactivity.

Some specific diendiols, such as this compound I (2,6-Dimethyl-3,7-octadien-2,6-diol) and this compound II (2,6-Dimethyl-1,7-octadien-3,6-diol), have been identified in natural products like wine grapes, where they contribute to the aromatic profile. journals.ac.za

Structural Diversity and Isomerism in this compound Systems

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. libretexts.org This phenomenon is a key contributor to the vast structural diversity observed in organic compounds, including diendiols. The primary types of isomerism relevant to diendiols are constitutional isomerism and stereoisomerism.

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in their atomic connectivity. organicchemistrytutor.comwikipedia.orgyoutube.combyjus.com This means the atoms are bonded together in a different order. For diendiols, constitutional isomerism can arise from several factors:

Skeletal Isomerism: The carbon skeleton itself can be arranged differently. For example, a linear octadiene chain can have branched isomers. wikipedia.orgbyjus.com

Positional Isomerism: The positions of the double bonds and hydroxyl groups can vary along the carbon chain. For instance, in a hexadienediol, the double bonds could be at positions 1 and 3, or 1 and 4, and the hydroxyl groups could be at various other positions. wikipedia.orgbyjus.com

Functional Isomerism: While less common for a defined class like diendiols, it's possible for a molecule with the same formula as a this compound to exist as a different functional group isomer, such as a cyclic ether with hydroxyl and alkene functionalities. wikipedia.org

The following table illustrates examples of constitutional isomers for a hypothetical C6 this compound.

| Isomer Name | Carbon Skeleton | Position of Double Bonds | Position of Hydroxyl Groups |

| Hexa-1,3-diene-5,6-diol | Linear | 1, 3 | 5, 6 |

| Hexa-1,5-diene-3,4-diol | Linear | 1, 5 | 3, 4 |

| 2-Methylpenta-1,3-diene-4,5-diol | Branched | 1, 3 | 4, 5 |

This table presents hypothetical examples to illustrate the concept of constitutional isomerism in diendiols.

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.orgmasterorganicchemistry.com This is a critical aspect of this compound chemistry, as the presence of chiral centers and double bonds allows for various stereoisomers.

Enantiomers: These are non-superimposable mirror images of each other. masterorganicchemistry.comsaskoer.ca A this compound will have an enantiomer if it contains at least one chiral center (a carbon atom bonded to four different groups) and is not a meso compound. uou.ac.in Enantiomers have identical physical properties (melting point, boiling point, etc.) except for their interaction with plane-polarized light. saskoer.ca

Diastereomers: These are stereoisomers that are not mirror images of each other. libretexts.org Diastereomerism arises when a compound has two or more chiral centers. Unlike enantiomers, diastereomers have different physical and chemical properties. saskoer.calibretexts.org For a this compound with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. libretexts.org

The table below outlines the relationship between different types of isomers.

| Isomer Type | Same Molecular Formula | Same Connectivity | Mirror Images | Superimposable |

| Constitutional Isomers | Yes | No | - | - |

| Enantiomers | Yes | Yes | Yes | No |

| Diastereomers | Yes | Yes | No | No |

| Identical Compounds | Yes | Yes | Yes | Yes |

This table provides a general overview of isomer relationships.

Tautomers are constitutional isomers that readily interconvert through a chemical reaction known as tautomerization. wikipedia.orgtaylorandfrancis.com This process typically involves the migration of a proton. wikipedia.orgtaylorandfrancis.com

The most common and relevant type of tautomerism for diendiols is keto-enol tautomerism . libretexts.org A hydroxyl group attached to a double-bonded carbon (an enol) can tautomerize to form a ketone or an aldehyde (the keto form). libretexts.orgvedantu.com

In the context of diendiols, if a hydroxyl group is located on one of the carbons of a double bond, it can exist in equilibrium with its corresponding keto-hydroxy tautomer.

Generic Keto-Enol Tautomerism in a this compound Fragment:

The position of the equilibrium between the enol and keto forms depends on several factors, including the structure of the molecule and the solvent. Generally, the keto form is more stable and therefore predominates. libretexts.org However, the existence of the enol form, even in small amounts, can be significant for the reactivity of the this compound, as it can undergo reactions characteristic of both alcohols and alkenes.

Synthetic Methodologies for Diendiol Compounds

Chemoenzymatic Synthesis Approaches to Diendiol Systems

Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a classical organic synthesis route, offering an efficient and environmentally benign alternative to purely chemical methods. mdpi.commonash.edu A prominent example of this approach is the creation of homochiral this compound intermediates through microbial oxidation of aromatic precursors.

A key study describes the use of a recombinant E. coli JM109 (pDTG601A) strain, which overexpresses the enzyme toluene (B28343) dioxygenase. researchgate.net This biocatalyst facilitates the regio- and enantioselective dihydroxylation of benzyl (B1604629) acetate, producing a homochiral this compound. researchgate.net This enzymatic step is crucial as it establishes a specific stereochemistry that is otherwise challenging to achieve, providing an ideal starting material for complex enantioselective syntheses. researchgate.net The integration of such biocatalytic steps with traditional chemical processes allows for more efficient and cost-effective manufacturing strategies. mdpi.com

Table 1: Chemoenzymatic Synthesis of a this compound Intermediate

| Substrate | Biocatalyst | Enzyme | Product | Significance | Reference |

| Benzyl acetate | Recombinant E. coli JM109 (pDTG601A) | Toluene Dioxygenase | Homochiral this compound | Key intermediate for the enantioselective synthesis of Tetrodotoxin. researchgate.net | researchgate.net |

Total Synthesis Strategies Involving this compound Intermediates

This compound frameworks serve as critical building blocks in the total synthesis of numerous complex natural products. Their inherent functionality and defined stereochemistry make them powerful starting points for constructing intricate molecular architectures.

For instance, the homochiral this compound produced via the chemoenzymatic method described previously is a cornerstone in the enantioselective total synthesis of Tetrodotoxin. researchgate.net Similarly, this compound structures are employed as key intermediates in the synthesis of segments of other complex molecules, such as Pectenotoxin-4. researchgate.net In another example, the synthesis of attenol A utilized a diene diol intermediate, which was prepared from a bis-epoxide by reacting it with 3-butenylmagnesium bromide in the presence of a copper catalyst. orgsyn.org

Table 2: this compound Intermediates in Total Synthesis

| This compound Intermediate | Synthetic Target | Key Transformation | Reference |

| Homochiral this compound from benzyl acetate | Tetrodotoxin | Enantioselective synthesis starting from the this compound. researchgate.net | researchgate.net |

| Diene diol (S,S-22) | Attenol A | Synthesis from bis-epoxide R,R-4 and an organomagnesium nucleophile. orgsyn.org | orgsyn.org |

| Not specified | Pectenotoxin-4 (C21–C28 Segment) | Utilized as a key building block. researchgate.net | researchgate.net |

Stereoselective Synthesis of this compound Derivatives

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern organic synthesis, as the biological activity of a molecule is often dependent on its specific stereoisomeric form. numberanalytics.comnumberanalytics.com The synthesis of diendiols is no exception, with significant research dedicated to controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the hydroxyl groups and double bonds.

Enantioselective synthesis aims to produce one of a pair of mirror-image molecules (enantiomers) in preference to the other. This can be achieved using chiral catalysts, chiral auxiliaries, or enzymes.

As previously noted, enzymatic reactions provide a powerful route to enantiomerically pure diendiols. researchgate.net In the realm of catalysis, chiral transition metal complexes are widely used. For example, an enantioselective method for synthesizing 1,2-anti-diols involves the asymmetric ring-opening and cross-metathesis of dioxygenated cyclobutenes, catalyzed by a chiral-at-ruthenium complex. nih.gov Another advanced strategy involves an inverse-electron-demand Diels–Alder (IEDDA) reaction catalyzed by a chiral N,N′-dioxide/Mg(OTf)₂ complex to construct complex chiral scaffolds. nih.gov These methods generate functionally rich building blocks with high enantioselectivity. nih.govnih.gov

Diastereoselective synthesis focuses on forming one diastereomer preferentially over others. numberanalytics.com This control is often achieved through substrate control, where an existing chiral center in the starting material directs the stereochemical outcome of the reaction, or through reagent control, where the chiral reagent itself dictates the stereochemistry. numberanalytics.com

An example of substrate-controlled diastereoselectivity is the synthesis of chiral syn-1,3-diol derivatives. nih.govnih.gov This one-pot process involves a diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols, where the stereochemistry of the alcohol directs the formation of the new stereocenters, achieving high diastereomeric ratios (up to >19:1 dr). nih.govnih.gov An electrochemically driven approach has also been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes, which avoids the need for transition metal catalysts. researchgate.netrsc.org

Table 3: Comparison of Stereoselective Methods for Diol Synthesis

| Method | Type | Product | Key Features | Reference |

| Microbial Dihydroxylation | Enantioselective | Homochiral this compound | Uses toluene dioxygenase enzyme for high enantioselectivity. researchgate.net | researchgate.net |

| Asymmetric Ring-Opening/Cross-Metathesis | Enantioselective | 1,2-anti-diols | Catalyzed by a chiral-at-ruthenium complex. nih.gov | nih.gov |

| Carboxylation/Bromocyclization | Diastereoselective | syn-1,3-diols | One-pot reaction with high diastereomeric ratio (>19:1 dr). nih.govnih.gov | nih.govnih.gov |

| Electrochemical Oxidation | Diastereoselective | syn-1,2-diols | Transition-metal-free; proceeds via nucleophilic attack of DMF. researchgate.netrsc.org | researchgate.netrsc.org |

Enantioselective Methodologies for this compound Construction

Catalytic Methods in this compound Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems, including those based on transition metals and small organic molecules (organocatalysis), have been applied to the synthesis of diendiols and related structures.

Transition metal catalysis is particularly prevalent. Hafnium(IV) triflate (Hf(OTf)₄) has been used as a catalyst for the intermolecular cyclocondensation of α,ω-alka-nZ,(n+4)Z-diendiols with corresponding diendioic acids to form tetraene macrodiolides. researchgate.netresearchgate.net The this compound starting materials for this reaction were themselves synthesized with high stereoselectivity using a catalytic homo-cyclomagnesiation reaction. researchgate.netresearchgate.net Other transition metals like ruthenium, rhodium, and palladium are instrumental in stereoselective transformations such as metathesis and C-H functionalization that can lead to diol products. nih.govnih.gov Bimetallic catalysis, such as a Ni-Al system, has also been employed for C-H alkylation reactions to construct complex chiral molecules. dicp.ac.cn

Table 4: Catalysts in this compound and Diol Synthesis

| Catalyst | Reaction Type | Substrate Type | Product Type | Reference |

| Hf(OTf)₄ | Intermolecular Cyclocondensation | Diendiols and Diendioic acids | Tetraene Macrodiolides | researchgate.net, researchgate.net |

| Cp₂TiCl₂ | Cross-cyclomagnesiation | 1,2-dienes | (5Z,9Z)-dienoic acid precursors | researchgate.net |

| Chiral Ruthenium Complex | Asymmetric Ring-Opening/Cross-Metathesis | Dioxygenated Cyclobutenes | 1,2-anti-diols | nih.gov |

| Rhodium / Palladium Complexes | Sequential C-H Functionalization | Phenols and Diazo compounds | Dihydrobenzofurans | nih.gov |

Functionalization Reactions Leading to this compound Frameworks

The construction of this compound frameworks can also be achieved through the direct functionalization of a simpler substrate, installing the requisite diene and diol moieties. C-H functionalization has emerged as a powerful strategy for this purpose, as it allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, increasing step-economy. sigmaaldrich.commdpi.com

For example, a radical-mediated, directing-group-free regioselective 1,5-hydrogen transfer of unactivated Csp³-H bonds, followed by a Csp²-H functionalization, can produce highly elaborated fused ketones with excellent stereoselectivity. nih.gov These ketone products can then be readily converted to the corresponding diols. Another sophisticated approach involves two sequential C-H functionalization reactions: a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation/C-O cyclization to build highly functionalized dihydrobenzofuran rings. nih.gov A more direct functionalization is the synthesis of a diene diol from a bis-epoxide precursor by treatment with an organomagnesium reagent, which installs the diene and diol functionalities in a single transformation. orgsyn.org

Table of Compound Names

Reaction Mechanisms and Chemical Transformations of Diendiol Systems

Mechanistic Studies of Diendiol Tautomerization

Tautomerization is an equilibrium process involving the migration of a hydrogen atom and a pi bond. libretexts.org In systems containing both hydroxyl groups and alkene moieties, such as diendiols, tautomerization can occur, particularly if a hydroxyl group is adjacent to a carbon involved in a double bond (an enol system). libretexts.org The interconversion between tautomers, such as keto-enol tautomerism, is typically catalyzed by acids or bases. libretexts.orgcore.ac.uk

In acid-catalyzed tautomerization, the alkene can be protonated, forming a carbocation, followed by the removal of a proton from the hydroxyl group to yield the tautomer. libretexts.orglibretexts.org Conversely, base-catalyzed tautomerization involves the removal of a proton from the hydroxyl group to form an enolate ion, which is then reprotonated on the carbon atom. libretexts.orglibretexts.org Studies on tautomerization, particularly in diketones which can exist in keto-enol forms, highlight that the specific tautomer observed can depend on factors like intramolecular hydrogen bonding and conjugation, which provide stabilization. libretexts.orgwiley-vch.de While specific detailed mechanistic studies solely focused on the tautomerization of a defined "this compound" compound are not extensively detailed in the search results, the general principles of acid- and base-catalyzed tautomerization of enol systems are well-established and applicable to this compound structures possessing the necessary functional group arrangement. libretexts.orglibretexts.org The relative stability of this compound tautomers would be influenced by the specific positions of the double bonds and hydroxyl groups.

Oxidation and Reduction Pathways of this compound Compounds

This compound compounds, containing both alcohol and alkene functionalities, can undergo selective oxidation and reduction reactions targeting either or both of these functional groups.

Selective Oxidation of Hydroxyl Groups in this compound Systems

Selective oxidation of hydroxyl groups in the presence of alkene moieties requires careful control of reaction conditions and the choice of oxidizing agent. Various methods exist for the selective oxidation of alcohols to carbonyl compounds (aldehydes or ketones). nih.govraco.cat For instance, certain catalysts, such as specific molybdenum complexes, have demonstrated efficacy in selectively oxidizing alcohols to aldehydes. raco.cat

Research into selective oxidation of diols has shown that the outcome can be influenced by the structure of the diol and the oxidizing system employed. For example, studies with flavoprotein alcohol oxidases have demonstrated the ability to selectively oxidize one of two hydroxyl groups in certain diols, particularly when stable hemiacetal intermediates are formed. nih.gov This suggests that enzymatic or biomimetic approaches could offer selectivity for hydroxyl group oxidation in this compound systems. Other methods for oxidizing alcohols include using reagents like iodobenzene (B50100) diacetate in the presence of a catalyst like TEMPO, which can selectively oxidize primary alcohols to aldehydes. orgsyn.org Selenium dioxide-mediated oxidation is known for its ability to oxidize allylic positions, which could be relevant for hydroxyl groups situated on carbons adjacent to the alkene in a this compound. wikipedia.org

Reduction of this compound Alkene Moieties

The reduction of alkene moieties in this compound compounds can be achieved through various hydrogenation methods. Catalytic hydrogenation using metal catalysts like palladium on carbon (Pd/C), platinum (PtO2), or nickel (Ra-Ni) is a common approach for reducing carbon-carbon double bonds to single bonds. lumenlearning.com This process typically involves the adsorption of hydrogen and the alkene onto the catalyst surface, followed by the sequential addition of hydrogen atoms across the double bond. lumenlearning.com

Selective reduction of alkenes in the presence of other functional groups, including hydroxyl groups, is possible. For example, diimide (HN=NH) is a useful reagent for the selective reduction of alkenes, often tolerating other functional groups that might be reactive under typical catalytic hydrogenation conditions. thieme-connect.deorganic-chemistry.orgorganic-chemistry.org The reactivity of alkenes towards diimide can be influenced by steric and electronic factors. thieme-connect.de Non-catalytic hydrogenation methods, such as those employing diimide or certain metal-based reducing agents, can offer chemoselectivity. thieme-connect.de Recent research also explores photochemical methods for alkene reduction using organophotocatalysts and formate, which can tolerate a range of functionalities. nih.gov The choice of reduction method for a this compound would depend on the desired selectivity and the presence of other sensitive functional groups.

Cycloaddition Reactions Involving this compound or Related Diene Units

This compound compounds, or molecular systems containing diene units structurally related to diendiols, can participate in cycloaddition reactions, particularly the Diels-Alder reaction.

Diels-Alder Reactions with this compound Scaffolds

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne), forming a cyclohexene (B86901) ring. uniurb.itorganic-chemistry.orgebsco.comsigmaaldrich.com This reaction is a powerful tool in organic synthesis for constructing six-membered rings. organic-chemistry.orgsigmaaldrich.com For a diene to participate effectively in a Diels-Alder reaction, it typically needs to adopt an s-cis conformation. ebsco.comorganicchemistrydata.orgspcmc.ac.in The reaction is generally favored by electron-rich dienes and electron-deficient dienophiles, although inverse electron-demand Diels-Alder reactions also exist. organic-chemistry.orgorganicchemistrydata.org

While direct examples of Diels-Alder reactions explicitly using a "this compound" as the diene are not prominently featured in the search results, the principles of Diels-Alder chemistry are applicable to any molecule containing a conjugated diene system. If a this compound possesses a conjugated diene moiety in a suitable conformation, it could potentially act as the diene component in a Diels-Alder reaction with an appropriate dienophile. The presence of hydroxyl groups on the diene scaffold could influence the reactivity and selectivity of the cycloaddition through electronic or steric effects. Studies on the synthesis of complex molecules, such as marine-derived polycyclic ethers, have utilized Diels-Alder reactions involving diene-diol like structures as key steps. core.ac.uk The stereochemistry of the Diels-Alder reaction is also important, with the endo product often favored under kinetic control due to secondary orbital interactions. organicchemistrydata.orgyoutube.com

Other Pericyclic Reactions and Mechanistic Insights

Besides the Diels-Alder reaction, this compound systems or related conjugated dienes can potentially be involved in other pericyclic reactions. Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state with no intermediates. uniurb.itudel.edu These include electrocyclic reactions and sigmatropic rearrangements. uniurb.itudel.edu

The feasibility and stereochemistry of pericyclic reactions are governed by principles such as the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory. uniurb.itudel.edu FMO theory predicts that reactions are favored when there is good overlap between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. uniurb.itorganic-chemistry.orgudel.edu

Rearrangement Reactions of this compound Frameworks (e.g., Pinacol (B44631) Rearrangement Analogs)

Rearrangement reactions of diendiols can lead to significant changes in the carbon skeleton and functional group positioning. Among the most relevant are processes analogous to the pinacol rearrangement, which typically involves the acid-catalyzed rearrangement of a 1,2-diol (vicinal diol) to a carbonyl compound. masterorganicchemistry.commychemblog.comwikipedia.orgbyjus.comchemicalbook.com The key steps in a pinacol rearrangement involve protonation of a hydroxyl group, departure of water to form a carbocation, and a 1,2-migration of a substituent (hydride, alkyl, or aryl) to the carbocation center, followed by deprotonation to yield a carbonyl compound. masterorganicchemistry.commychemblog.combyjus.comchemicalbook.com

In this compound systems, particularly those with hydroxyl groups in vicinal positions relative to alkene moieties, analogous acid-catalyzed rearrangements can occur. These often involve vinyl shifts, where a carbon-carbon double bond migrates to the carbocation center. The migratory aptitude in pinacol-type rearrangements is generally influenced by the ability of the migrating group to stabilize the developing positive charge in the transition state. mychemblog.commsu.edu Vinyl groups are known to have migratory aptitudes comparable to or greater than alkyl groups and similar to hydrogen and aryl groups. mychemblog.com

For diendiols, a pinacol-type rearrangement initiated by protonation of a hydroxyl group and subsequent water loss can generate a carbocation adjacent to an alkene. A vinyl shift can then occur, resulting in ring expansion in cyclic systems or skeletal rearrangement in acyclic ones, often leading to the formation of carbonyl compounds (aldehydes or ketones) or other rearranged products. cdnsciencepub.comacs.org For instance, certain polyhydroxylated monoterpenes, which can be considered this compound derivatives, undergo acid-catalyzed rearrangements to form volatile compounds like hotrienol (B1235390) and nerol (B1678202) oxide. mdpi.com Another example involves (E)-3,7-dimethyl octa-2,5-dien-1,7-diol, which can rearrange to form cis-rose oxide under acidic conditions. mdpi.com These transformations highlight how the interplay between the diol and diene functionalities can lead to complex and valuable rearrangement products.

The mechanism typically involves the formation of a carbocation adjacent to a double bond. masterorganicchemistry.commychemblog.com The double bond can then participate in the migration, leading to a new carbon-carbon sigma bond and the formation of a more stable carbocation or a resonance-stabilized intermediate. masterorganicchemistry.commychemblog.com Subsequent steps, such as deprotonation, lead to the final rearranged product. The stereochemistry of the diol can significantly influence the outcome of the rearrangement, particularly in cyclic systems, where the relative orientation of the migrating group and the leaving hydroxyl group plays a crucial role. wikipedia.orguvic.ca

Functional Group Interconversions of this compound Hydroxyl and Alkene Moieties

The presence of both hydroxyl and alkene functional groups in diendiols allows for a variety of selective functional group interconversions. These reactions can target either or both functionalities, enabling the synthesis of diverse molecular structures.

Oxidation Reactions

The hydroxyl groups in diendiols can undergo oxidation to yield carbonyl compounds (aldehydes, ketones, or carboxylic acids), depending on the nature of the hydroxyl group (primary, secondary, or tertiary) and the oxidizing agent used. Various oxidizing agents are available for alcohol oxidation, including chromium-based reagents, activated DMSO methods, and hypervalent iodine compounds. imperial.ac.uk Selective oxidation of one hydroxyl group in the presence of another, or in the presence of the alkene moieties, can be achieved by careful control of reaction conditions and reagent selection.

The alkene moieties can also be subjected to oxidation. Common alkene oxidation reactions include epoxidation, dihydroxylation, and oxidative cleavage. Epoxidation, the conversion of an alkene to an epoxide, can be achieved using peroxycarboxylic acids or other oxidizing systems. libretexts.org Dihydroxylation adds two hydroxyl groups across the double bond, yielding a tetrol (a molecule with four hydroxyl groups). This can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) under appropriate conditions. imperial.ac.ukwikipedia.org Oxidative cleavage, often employing reagents like ozonolysis followed by reduction or oxidation, or periodate (B1199274) cleavage of 1,2-diols, can break the carbon-carbon double bond, leading to the formation of carbonyl compounds or carboxylic acids.

Reduction Reactions

Reduction reactions can target either the alkene or the hydroxyl groups. Hydrogenation of the alkene moieties using hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, or nickel) saturates the double bonds, converting the this compound into a saturated diol. thieme-connect.de The selectivity of hydrogenation can be influenced by the catalyst and reaction conditions, potentially allowing for the selective reduction of one double bond over the other if they have different substitution patterns or environments.

Hydroboration-oxidation is another method for reducing alkenes, resulting in the anti-Markovnikov addition of water across the double bond, yielding alcohols. allaboutchemistry.netorgsyn.org This reaction sequence allows for the conversion of the alkene moieties into additional hydroxyl groups, leading to polyol structures. core.ac.uk

Reduction of the hydroxyl groups to alkanes is less common and typically requires conversion of the alcohol to a better leaving group (e.g., a tosylate or halide) followed by reduction with a hydride source. vanderbilt.edu

Other Interconversions

Other functional group interconversions are possible for diendiols, leveraging the reactivity of the hydroxyl and alkene functionalities. These can include:

Halogenation: Addition of halogens (e.g., Br₂) across the double bonds. chemicalbook.com

Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) across the double bonds.

Formation of Ethers and Esters: The hydroxyl groups can be converted to ethers or esters through reactions with alkyl halides, acyl halides, or anhydrides. wikipedia.org

Formation of Cyclic Ethers: Intramolecular reactions of diols can lead to the formation of cyclic ethers, a process often catalyzed by acid. wikipedia.org

Spectroscopic Characterization and Structural Elucidation of Diendiol Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Diendiol Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including diendiols. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the carbon-hydrogen framework, functional group connectivity, and relative stereochemistry researchgate.netnih.govresearchgate.net.

¹H NMR spectroscopy is used to identify different types of protons, their chemical environments, and their coupling interactions, which reveal neighboring protons nd.edu. For diendiols, characteristic signals are observed for vinylic protons (typically in the δ 4.5-7.5 ppm range) and protons on carbon atoms bearing hydroxyl groups (often in the δ 3.0-4.5 ppm range), as well as signals for alkyl protons mdpi.comresearchgate.net. The chemical shifts and splitting patterns of these signals are highly sensitive to the substitution pattern and stereochemistry around the diene and diol moieties.

¹³C NMR spectroscopy provides information about the carbon skeleton. Vinylic carbons typically resonate in the δ 100-150 ppm range, while carbons bearing hydroxyl groups are often found in the δ 60-85 ppm range. The chemical shifts of saturated carbons provide further details about the molecular backbone mdpi.com.

Two-dimensional NMR techniques are crucial for establishing connectivity and spatial relationships. Correlation Spectroscopy (COSY) reveals correlations between coupled protons, helping to trace spin systems researchgate.netnd.edu. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments correlate protons with the carbons to which they are directly attached researchgate.netnih.gov. This is particularly useful for assigning ¹H and ¹³C signals. Heteronuclear Multiple Bond Correlation (HMBC) experiments provide correlations between protons and carbons separated by two or three bonds, allowing for the identification of quaternary carbons and the establishment of connectivity across functional groups or ring systems researchgate.netnih.gov. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments reveal spatial proximity between protons, which is invaluable for determining relative stereochemistry and conformation researchgate.net.

For chiral diendiols, advanced NMR methods can be used for stereochemical analysis. Derivatization with chiral auxiliary reagents, such as Mosher's acid (MTPA), followed by analysis of the chemical shift differences (Δδ) in the ¹H NMR spectra of the diastereomeric esters, can help determine the absolute configuration of chiral centers near the hydroxyl groups acs.org.

Example NMR Data for a Hypothetical this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 5.40-5.28 | m | - | CH=CH (Diene) |

| ¹H | 4.23-4.16 | m | - | CH₂O (near OH) |

| ¹H | 3.64 | dt | 9.4, 4.8 | CH₂O (near OH) |

| ¹³C | 130.2, 128.9 | - | - | CH=CH (Diene) |

| ¹³C | 70.3, 69.2 | - | - | CH₂O (near OH) |

Note: This table presents representative NMR data based on findings for diene-containing compounds and diols mdpi.com. Specific values are highly dependent on the this compound structure.

High-Resolution Mass Spectrometry (HRMS) for this compound Characterization and Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and molecular weight of this compound compounds with high accuracy researchgate.netacs.org. HRMS provides a precise mass-to-charge ratio (m/z) for the molecular ion or characteristic fragment ions, allowing for the calculation of possible elemental formulas. This is crucial for confirming the molecular formula derived from other analytical data or for identifying unknown diendiols.

Different ionization techniques, such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Electron Ionization (EI), can be used depending on the polarity and volatility of the this compound. ESI is commonly used for polar and less volatile compounds, often yielding protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺) mdpi.comacs.org. EI is typically used for more volatile compounds and often produces a molecular ion (M⁺•) and characteristic fragment ions, which can provide structural information.

The fragmentation pattern observed in MS/MS (tandem mass spectrometry) experiments can offer valuable insights into the structure of the this compound by breaking down the molecular ion into smaller, characteristic fragments. Analyzing these fragmentation pathways can help confirm the presence and location of the diene and diol functionalities.

Example HRMS Data:

| Ion Type | m/z (Found) | m/z (Calculated) | Elemental Formula (Calculated) |

| [M+Na]⁺ | 477.2044 | 477.2036 | C₃₀H₃₀O₄Na |

| [M+H]⁺ | 667.0124 | 667.0127 | C₃₀H₂₈Br₂O₆H |

Note: This table presents representative HRMS data based on findings for diol- and diene-containing compounds mdpi.com.

Vibrational Spectroscopy (IR, Raman) Applications in this compound Research

Vibrational spectroscopy techniques, specifically Infrared (IR) and Raman spectroscopy, provide complementary information about the functional groups and molecular vibrations within this compound compounds mdpi.commt.commdpi.com. These techniques are useful for confirming the presence of key functional groups and can sometimes provide information about their environment and conformation.

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in the dipole moment of the molecule mt.comphotothermal.com. For diendiols, characteristic IR absorption bands are expected for:

O-H stretching vibrations (typically in the 3200-3600 cm⁻¹ range), which can be broad and intense, especially if hydrogen bonding is present gla.ac.uk.

C=C stretching vibrations (typically in the 1600-1680 cm⁻¹ range) for the diene system chegg.com. The intensity of these bands depends on the symmetry and substitution of the double bonds.

C-O stretching vibrations (typically in the 1000-1200 cm⁻¹ range) for the alcohol groups.

C-H stretching vibrations (around 2800-3100 cm⁻¹) scifiniti.com.

Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in the polarizability of the molecule mt.comphotothermal.com. Raman is often more sensitive to vibrations of non-polar bonds and symmetric functional groups compared to IR photothermal.com. For diendiols, Raman spectroscopy can provide strong signals for:

C=C stretching vibrations, particularly for symmetric or less substituted double bonds scifiniti.com.

C-C stretching and bending vibrations that contribute to the molecular backbone fingerprint region mdpi.com.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a this compound, aiding in the identification of functional groups and providing a molecular fingerprint mt.comphotothermal.com.

Example Characteristic Vibrational Frequencies for Diendiols:

| Spectroscopy | Functional Group | Typical Wavenumber Range (cm⁻¹) | Notes |

| IR | O-H Stretch | 3200-3600 | Broad, intense if H-bonded |

| IR | C=C Stretch | 1600-1680 | Intensity varies with substitution |

| IR | C-O Stretch | 1000-1200 | - |

| Raman | C=C Stretch | ~1600-1680 | Often strong for symmetric C=C |

| IR/Raman | C-H Stretch | 2800-3100 | - |

Chiroptical Methods for Stereochemical Assignment in this compound Compounds (e.g., Optical Rotation, ECD)

Chiroptical methods are essential for determining the stereochemistry of chiral this compound compounds, particularly their absolute configuration frontiersin.orgacs.orgrsc.orgbenthamopenarchives.com. These techniques probe the interaction of chiral molecules with polarized light.

Optical Rotation (OR), measured as specific optical rotation ([α]D), is the oldest chiroptical method and provides a single value at a specific wavelength (usually the sodium D line at 589 nm) that is characteristic of a chiral compound and its enantiomeric excess benthamopenarchives.comsemanticscholar.orgchem-soc.si. While useful for confirming the identity and purity of a known chiral this compound, OR alone is often insufficient for determining absolute configuration, especially for complex or conformationally flexible molecules semanticscholar.orgmpg.de. Optical Rotatory Dispersion (ORD), the measurement of optical rotation as a function of wavelength, provides more information than single-wavelength OR frontiersin.orgmpg.de.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength frontiersin.orgacs.orgrsc.orgbenthamopenarchives.com. ECD signals arise from electronic transitions within chromophores (light-absorbing groups) that are in a chiral environment. For diendiols, the diene moiety can serve as a chromophore, and the presence of chiral centers near the diene or the hydroxyl groups can induce characteristic ECD Cotton effects (bands with positive or negative ellipticity) researchgate.net. Comparing experimental ECD spectra with theoretically calculated spectra (using methods like Time-Dependent Density Functional Theory, TD-DFT) for different possible stereoisomers is a powerful approach for assigning absolute configuration frontiersin.orgrsc.orgresearchgate.net.

Vibrational Circular Dichroism (VCD) spectroscopy is another chiroptical technique that measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations acs.orgsemanticscholar.orgrsc.org. VCD is sensitive to the three-dimensional structure and conformation of a molecule. Like ECD, comparing experimental VCD spectra with theoretical calculations can aid in absolute configuration assignment, particularly for molecules lacking suitable electronic chromophores or those with complex conformational landscapes semanticscholar.orgrsc.org.

The combined use of different chiroptical methods, often coupled with computational chemistry, enhances the reliability of stereochemical assignments for diendiols rsc.orgbenthamopenarchives.com.

X-Ray Crystallography for Absolute Configuration Determination of this compound Derivatives

Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including the precise positions of all atoms and, for crystalline chiral compounds, the absolute configuration chem-soc.siresearchgate.netnih.gov. This technique requires a high-quality single crystal of the this compound or a suitable crystalline derivative.

When X-rays interact with the electrons in a crystal, they are diffracted in a pattern that is unique to the arrangement of atoms in the crystal lattice. By analyzing the intensities and angles of the diffracted beams, the electron density map of the molecule can be reconstructed, revealing its structure researchgate.net.

For chiral molecules, determining the absolute configuration relies on the phenomenon of anomalous dispersion (also known as anomalous scattering) chem-soc.siresearchgate.netmit.edu. This effect causes small differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in the diffraction pattern of a non-centrosymmetric crystal. The magnitude of anomalous dispersion is greater for heavier atoms and for X-ray wavelengths close to an absorption edge of an atom in the crystal researchgate.netmit.edu. While traditionally the presence of heavier atoms (e.g., S, Cl, Br) was often necessary for reliable absolute configuration determination using standard X-ray sources, modern techniques and more powerful X-ray sources (e.g., synchrotron radiation) can sometimes allow for the determination of absolute configuration even with only light atoms like oxygen present, provided the crystal quality is high researchgate.netmit.edu.

To facilitate crystallization or incorporate a heavier atom for anomalous dispersion, diendiols can be derivatized, for example, by forming crystalline esters or by introducing a heavy atom into the molecule rsc.orgresearchgate.netresearchgate.net. The resulting derivative is then subjected to X-ray diffraction analysis. The absolute configuration determined for the derivative can be correlated back to the original this compound.

Computational and Theoretical Studies of Diendiol Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity of Diendiol

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure of molecules. Methods such as Density Functional Theory (DFT) and ab initio approaches are widely used to determine the ground state energy, molecular geometry, charge distribution, and orbital interactions within a molecule. For diendiols, these calculations can reveal how the presence and relative positions of the double bonds and hydroxyl groups influence the distribution of electron density, which in turn dictates potential sites for chemical reactions.

Mechanistic Investigations of this compound Reactions via Computational Modeling (e.g., Transition State Analysis)

Computational modeling is a critical tool for elucidating the step-by-step pathways of chemical reactions involving diendiols. Mechanistic investigations often involve identifying stable intermediates and, crucially, the transition states that connect reactants, intermediates, and products on the potential energy surface. Transition state analysis, typically performed using quantum chemical methods, allows for the calculation of activation energies, which are key indicators of reaction rates. smu.edunih.govims.ac.jp

For reactions involving the double bonds (e.g., cycloadditions, additions) or the hydroxyl groups (e.g., esterification, oxidation) of diendiols, computational modeling can provide detailed information about the molecular rearrangements and energy changes that occur during the reaction. By locating and characterizing transition states, computational studies can help determine the most favorable reaction pathway among several possibilities, explain observed selectivity (regio- and stereoselectivity), and predict the influence of substituents or reaction conditions on the mechanism. researchgate.netrsc.org For example, computational studies of Diels-Alder reactions involving dienes have successfully predicted stereochemical outcomes and rationalized reaction mechanisms through the analysis of transition state geometries and energies. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties through Theoretical Approaches for this compound Conformations

Theoretical calculations can predict various spectroscopic properties of molecules, aiding in the interpretation of experimental spectra and the identification of specific molecular conformations. For diendiols, which can exist in multiple spatial arrangements, predicting spectroscopic signatures for different conformers is particularly valuable. nih.govcore.ac.uknih.gov

Computational methods can be used to simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. For NMR spectroscopy, calculations can predict chemical shifts and coupling constants. For IR spectroscopy, vibrational frequencies and intensities can be computed, providing information about the functional groups and their local environments. UV-Vis spectroscopy predictions can shed light on electronic transitions, particularly those involving the pi systems of the double bonds, which can be influenced by conjugation and the presence of the hydroxyl groups. By comparing predicted spectra for different this compound isomers or conformers with experimental data, researchers can assign structures and understand the preferred molecular shapes.

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

Diendiols, especially those with flexible carbon chains, can adopt numerous conformations due to rotation around single bonds. Conformational analysis aims to identify the energetically favorable spatial arrangements of a molecule. Computational methods like potential energy surface scans using quantum mechanics or molecular mechanics are employed for this purpose. iupac.org

Molecular dynamics (MD) simulations extend conformational analysis by simulating the time-dependent behavior of a molecular system. MD simulations track the motion of atoms and molecules over time, providing insights into conformational transitions, flexibility, and interactions with the environment (e.g., solvents). rsc.orgmdpi.comnih.gov For diendiols, MD simulations can explore the dynamic interplay between the double bonds, hydroxyl groups, and the molecular backbone, revealing how temperature and solvent might influence the distribution of conformers and the accessibility of reactive sites. This is particularly relevant for understanding the behavior of diendiols in solution or in biological environments, though biological activity is outside the scope of this article.

Frontier Molecular Orbital Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful theoretical framework used to understand and predict chemical reactivity. taylorandfrancis.comwikipedia.orgucsb.edu It focuses on the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other reactant. The energies and spatial distributions (shapes) of the HOMO and LUMO, collectively known as the frontier orbitals, are key indicators of a molecule's propensity to donate or accept electrons and where these interactions are most likely to occur. taylorandfrancis.comucsb.eduresearchgate.net

For diendiols, FMO theory can be applied to understand their behavior in reactions involving electron transfer or sharing, such as cycloadditions or nucleophilic/electrophilic attacks. The energies of the this compound's HOMO and LUMO relative to those of a reaction partner can predict the likelihood and rate of a reaction (e.g., normal vs. inverse electron demand Diels-Alder reactions). nih.govmdpi.com The coefficients of the atomic orbitals contributing to the HOMO and LUMO can indicate the most reactive atoms within the this compound molecule. ucsb.edu While FMO theory provides a qualitative or semi-quantitative understanding, it is often used in conjunction with more rigorous quantum chemical calculations for a comprehensive picture of reactivity. researchgate.net

Natural Occurrence and Chemical Roles of Diendiol Compounds in Biological Systems

Identification and Isolation from Natural Sources

Diendiol compounds have been identified and isolated from a variety of natural sources, prominently including plants and microorganisms. In the plant kingdom, specific acyclic diendiols, such as 3,7-dimethyl-1,5-octadien-3,7-diol (this compound I) and 3,7-dimethyl-1,7-octadien-3,6-diol (this compound II), are notable constituents of certain fruits. Muscat grapes, for instance, have been shown to contain these compounds in both free and glycosidically bound forms thegoodscentscompany.comlipidmaps.orguni.lunih.gov. This compound I has also been identified in tea plants (Camellia sinensis) tandfonline.comchem960.comthegoodscentscompany.comthegoodscentscompany.com.

Microorganisms are another significant source of this compound compounds, particularly cyclic dienediols. These are often produced through the enzymatic oxidation of aromatic hydrocarbons by bacteria. Studies have reported the isolation of homochiral diol metabolites from the fermentation of halobenzenes by Escherichia coli strains genetically modified to express relevant dioxygenases. The formation of cis-cyclohexadienediols is a key step in the microbial degradation pathways of various aromatic compounds.

Beyond plants and microbes, a steroid this compound with the chemical name (8S,9S,10R,11S,13S,14S,17Z)-11-hydroxy-17-(2-hydroxyethylidene)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one has been identified and is listed in databases as a 3-hydroxy steroid.

Research findings detail the presence and relative abundance of specific diendiols in different plant matrices. For example, in Muscat grape varieties, this compound I and this compound II are among the most abundant free compounds detected thegoodscentscompany.comlipidmaps.org. They are also found in significant amounts in the glycosidically-bound fraction, serving as precursors that can be released under certain conditions thegoodscentscompany.comlipidmaps.orgnih.gov.

| Compound Name | Natural Source (Examples) | Form (Free/Bound) | Relative Abundance (in source) |

| 3,7-dimethyl-1,5-octadien-3,7-diol (this compound I) | Muscat Grape, Tea Plant | Free and Bound | Abundant (Muscat Grape) thegoodscentscompany.comlipidmaps.org |

| 3,7-dimethyl-1,7-octadien-3,6-diol (this compound II) | Muscat Grape | Free and Bound | Abundant (Muscat Grape) thegoodscentscompany.comlipidmaps.org |

| Cyclic Dienoediols | Microorganisms (e.g., E. coli) | Metabolite | Varies with substrate and strain |

| Steroid this compound (CID 5354399) | Biological Systems | N/A | Not specified in sources |

Role as Chemical Precursors in Biosynthetic Pathways

This compound compounds serve as crucial intermediates and precursors in various biosynthetic and metabolic pathways across different organisms. In plants, the monoterpene-derived diendiols like this compound I are involved in the complex network of terpenoid metabolism. Specifically, this compound I has been identified as a precursor to volatile monoterpenol odorants, such as hotrienol (B1235390) and nerol (B1678202) oxide, which contribute to the aroma of wines lipidmaps.org. This highlights their role in the downstream synthesis of flavor-active compounds.

Furthermore, the production of this compound I in tea plants can be induced by external factors such as herbivory by the tea green leafhopper chem960.comthegoodscentscompany.com. This suggests a potential role for diendiols or their derivatives as signaling molecules or defense compounds in plant responses to biotic stress. The induction of this compound I production points to its involvement in a defense-related biosynthetic pathway triggered by insect feeding thegoodscentscompany.com.

In microbial systems, cyclic dienediols are key intermediates in the enzymatic degradation pathways of aromatic compounds. Microorganisms utilize dioxygenase enzymes to introduce hydroxyl groups and double bonds into aromatic rings, forming cis-cyclohexadienediols. These dienediols then undergo further enzymatic transformations, ultimately leading to the breakdown of the aromatic substrate. This demonstrates their essential role in the microbial metabolism of environmental pollutants and other aromatic substances.

The steroid this compound (CID 5354399) is classified as a 3-hydroxy steroid and has a reported role as an androgen. This indicates its involvement in steroidogenesis pathways in biological systems where such hormones are produced.

Contribution to Chemical Profiles

This compound compounds, particularly the volatile or releasable forms, contribute significantly to the chemical profiles of biological matrices, notably impacting the aroma of food products like grapes and wine. This compound I and this compound II are present in Muscat grapes in forms that can influence the final aroma. While this compound I itself may have low sensory relevance due to a high odor threshold, its conversion into more volatile and odor-active compounds like hotrienol and nerol oxide during processes like winemaking contributes indirectly to the aroma profile lipidmaps.org.

The concentration of these diendiols in grapes can vary depending on factors such as grape variety, ripeness, and environmental conditions, influencing the potential for aroma development uni.lu. The glycosidically bound forms of this compound I and II serve as a reservoir of aroma precursors that can be hydrolyzed, releasing the volatile aglycones and thereby enhancing the aroma during fermentation or aging thegoodscentscompany.comlipidmaps.orgnih.gov.

In tea plants, the presence and induction of this compound I in response to leafhopper feeding contribute to the unique aroma characteristics of infested tea leaves, which are sometimes exploited in tea processing chem960.comthegoodscentscompany.com. This highlights the direct contribution of a specific this compound to the characteristic aroma profile of a plant product under specific conditions.

| Biological Matrix | This compound Compounds Present (Examples) | Contribution to Chemical Profile (Examples) |

| Muscat Grape | This compound I, this compound II | Precursors to aroma compounds (e.g., hotrienol, nerol oxide), part of volatile profile thegoodscentscompany.comlipidmaps.orgnih.gov |

| Wine | Derivatives of this compound I | Contribution to floral/fruity notes via conversion from precursors lipidmaps.org |

| Tea Plant | This compound I | Unique volatile marker induced by herbivory, contributes to aroma chem960.comthegoodscentscompany.com |

| Microbially Oxidized Aromatics | Cyclic Dienoediols | Intermediates in degradation pathways |

| Biological Systems (Steroidogenesis) | Steroid this compound (CID 5354399) | Role as an androgen |

Chemodiversity of this compound Forms Across Biological Species

The term "this compound" encompasses a range of compounds with differing structures and origins, illustrating significant chemodiversity across biological species. The most commonly referenced diendiols in the context of plant aroma are the acyclic monoterpene derivatives, such as this compound I (3,7-dimethyl-1,5-octadien-3,7-diol) and this compound II (3,7-dimethyl-1,7-octadien-3,6-diol), found in grapes and other plants thegoodscentscompany.comlipidmaps.orguni.lunih.govtandfonline.comchem960.comthegoodscentscompany.comthegoodscentscompany.com. These compounds are typically derived from the isoprenoid biosynthetic pathway.

In contrast, microbial metabolism of aromatic compounds can lead to the formation of cyclic dienediols, such as cis-cyclohexadienediols. These are structurally distinct from the acyclic plant-derived diendiols and are formed through the action of dioxygenase enzymes. This represents a different branch of this compound chemistry and biological function, primarily related to biodegradation.

Furthermore, the identification of a steroid this compound (CID 5354399) highlights yet another class of compounds falling under the broad definition of this compound, with a completely different skeletal structure and biological role as a steroid hormone.

This chemodiversity reflects the varied enzymatic machinery and metabolic pathways present in different organisms. The specific this compound forms produced are a result of the substrates available and the catalytic activity of the enzymes involved in their biosynthesis or metabolism. The presence and relative abundance of these diverse this compound structures contribute to the unique chemical fingerprints of different biological species and matrices.

| This compound Class | Structural Characteristics | Biological Origin (Examples) | Primary Biological Role (Examples) |

| Acyclic Monoterpene this compound | Open chain, 10 carbons, two double bonds, two hydroxyl groups | Plants (Grapes, Tea) | Aroma precursors, potential defense compounds thegoodscentscompany.comlipidmaps.orgchem960.comthegoodscentscompany.com |

| Cyclic Microbial Dienediol | Cyclic ring structure, two double bonds, two hydroxyl groups | Microorganisms (Bacteria) | Intermediates in aromatic compound degradation |

| Steroid this compound | Steroid ring structure, two double bonds, two hydroxyl groups | Biological Systems (Animals) | Androgen |

Derivatization and Chemical Modification of Diendiol for Research Purposes

Synthesis of Conjugates and Probes for Mechanistic and Analytical Studies

Diendiols and their derivatives can be functionalized to create conjugates and probes used in various research applications, including studying biological processes, tracking molecules, or analyzing reaction mechanisms. The hydroxyl groups and alkene moieties serve as attachment points for linking diendiol scaffolds to other molecules, such as fluorophores, biotin (B1667282) tags, or biomolecules.

One common approach for conjugation involves modifying the hydroxyl groups. For example, ester or ether linkages can be formed with molecules containing carboxylic acids or alcohols, respectively. Alternatively, the hydroxyl groups can be converted into other functional handles, such as amines or thiols, which can then participate in a wider range of coupling reactions.

The alkene functionalities can also be utilized for conjugation. Reactions such as epoxidation, dihydroxylation, or cycloaddition can introduce new functional groups onto the carbon chain, which can then be further modified. "Click chemistry" approaches, known for their high efficiency, selectivity, and bioorthogonality, are increasingly used to synthesize conjugates nih.gov. These reactions can involve alkyne or azide (B81097) functionalities introduced onto the this compound or the molecule it is being conjugated to. For instance, reactions between triazolinediones and alkenes have been explored for modifying molecules researchgate.net. Fluorescent probes are widely used in biological and medical diagnostics, and this compound scaffolds could potentially be incorporated into such systems by conjugation to fluorophores nih.govpsu.educhemrxiv.orgmdpi.com. The synthesis of activity-based chemical probes often involves attaching a tag (like a fluorophore or biotin) via click chemistry or other conjugation methods to a molecule that interacts with a biological target researchgate.net.

The synthesis of conjugates and probes requires careful consideration of the linker chemistry to ensure the conjugate is stable and that the attached probe or molecule retains its desired activity or properties.

Chemo-Selective Modifications of this compound Scaffolds

Chemo-selectivity refers to the preferential reaction of a reagent with one functional group in the presence of others within the same molecule. For diendiols, achieving chemo-selective modification is essential for synthesizing specific derivatives and avoiding unwanted side reactions. This involves differentiating the reactivity between the two hydroxyl groups, the diene system, or between the hydroxyl and alkene functionalities.

Selective oxidation or reduction of one type of functional group can be achieved by carefully choosing reagents and reaction conditions. For instance, selective oxidation of an alcohol in the presence of an alkene or vice versa is possible with appropriate oxidizing agents. Similarly, selective reduction of a double bond without affecting a hydroxyl group, or selective reduction of a hydroxyl-derived functional group, can be performed. Research has explored the selective oxidation of dienes researchgate.net.

The relative reactivity of the two hydroxyl groups in a this compound can differ based on their steric environment or electronic properties, allowing for selective reactions such as esterification or etherification at one position. Similarly, if the diene is asymmetric or substituted, the two double bonds may exhibit different reactivities towards electrophiles or cycloaddition reagents.

Enzymatic transformations can also offer high chemo- and regio-selectivity that is difficult to achieve with traditional chemical methods. Enzymes can catalyze the modification of specific functional groups or even specific positions within a functional group, leaving other reactive sites untouched.

Developing new reagents and methodologies that enable highly selective transformations remains an active area of research in organic chemistry, and these advancements directly benefit the synthesis and modification of complex molecules like diendiols for various research applications.

Emerging Research Avenues and Methodologies in Diendiol Chemistry

Development of Novel Analytical Techniques for Trace Analysis of Diendiol Compounds

The accurate detection and quantification of this compound compounds, often present in complex matrices or at low concentrations, necessitate the development of highly sensitive and selective analytical techniques. Emerging research in this area focuses on refining existing methods and exploring new approaches for trace analysis.

Modern analytical chemistry employs a range of sophisticated techniques capable of trace analysis, including various forms of mass spectrometry (MS) coupled with chromatographic separations like gas chromatography (GC-MS) or liquid chromatography (LC-MS). news-medical.netchromatographyonline.commdpi.com These techniques offer high sensitivity and the ability to identify compounds based on their mass-to-charge ratio and fragmentation patterns. Vibrational spectroscopy methods, such as Raman and Infrared spectroscopy, are also advancing, providing complementary structural information. news-medical.net

For trace element analysis, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are widely used and continuously being improved for lower detection limits and reduced matrix effects. researchgate.net While these are primarily for elemental analysis, the principles of enhancing sensitivity and specificity in complex samples are relevant to trace organic analysis as well.

Challenges in trace analysis of organic compounds like diendiols often involve sample preparation to isolate and concentrate the analytes from complex mixtures, such as biological samples or environmental matrices. chromatographyonline.commdpi.com Novel approaches in sample preparation, coupled with increasingly sensitive detection methods, are crucial for advancing the trace analysis of this compound compounds. The integration of techniques, such as online coupling of biochemical assays with LC-MS, represents a promising avenue for the sensitive elucidation of biochemically active compounds, a concept potentially applicable to diendiols with biological relevance. chromatographyonline.com

Innovations in Green Chemistry Approaches for this compound Synthesis and Transformations

The principles of green chemistry are increasingly being applied to the synthesis and transformation of this compound compounds to minimize environmental impact and improve sustainability. Innovations in this area focus on using environmentally benign reagents, solvents, and energy-efficient processes.

Key green chemistry approaches include the development of catalytic methods that reduce the need for stoichiometric reagents and minimize waste generation. ijnc.irpurkh.comjocpr.com The use of green solvents, such as water, supercritical CO2, or bio-based solvents, is gaining traction as alternatives to traditional hazardous organic solvents. jocpr.com Solvent-free reactions, microwave-assisted synthesis, and ultrasound-assisted protocols are also explored to enhance reaction rates and reduce energy consumption. mdpi.comiitj.ac.in

An example of a transformation involving dienediols under potentially greener conditions is the catalytic intermolecular cyclocondensation reaction. Research has shown the synthesis of novel tetraene macrodiolides through the reaction of α,ω-alka-nZ,(n+4)Z-dienediols with α,ω-alka-nZ,(n+4)Z-dienedioic acids using Hf(OTf)4 as a catalyst in toluene (B28343). mdpi.com While toluene is not typically considered a "green" solvent, the catalytic nature of the reaction aligns with green chemistry principles by minimizing catalyst use. Further research could explore the use of more environmentally friendly catalysts and solvents for such transformations.

Table 1 shows representative yields from the catalytic cyclocondensation of dienediols and dienedioic acids. mdpi.com

| This compound (Chain Length) | Dienedioic Acid (Chain Length) | Catalyst | Solvent | Yield (%) |

| α,ω-alka-nZ,(n+4)Z-dienediols (various n) | α,ω-alka-nZ,(n+4)Z-dienedioic acids (various n) | Hf(OTf)4 | Toluene | 67–84 |

Application of this compound Scaffolds in Advanced Chemical Synthesis (e.g., Complex Molecule Synthesis)

This compound structures can serve as valuable molecular scaffolds or building blocks for the construction of more complex molecules, including natural products and molecules with potential biological activity. cam.ac.uknih.gov The presence of both diene and diol functionalities offers multiple reactive sites for chemical transformations, allowing for the introduction of diversity and complexity.

The design and synthesis of diverse molecular scaffolds are crucial for generating compound libraries used in drug discovery and probe development. cam.ac.uknih.gov this compound scaffolds, with their inherent structural features, can contribute to the creation of libraries with novel and diverse chemotypes. cam.ac.uk

The synthesis of tetraene macrodiolides from dienediols exemplifies the application of this compound scaffolds in constructing complex molecular architectures. mdpi.com In this case, the dienediol acts as a key precursor that is cyclized with a dienedioic acid to form a larger macrocyclic structure containing the original diene functionality. This highlights the utility of diendiols as versatile building blocks in the synthesis of complex natural-product-like molecules. cam.ac.ukengineering.org.cn

Research in this area focuses on developing efficient and selective synthetic strategies to incorporate this compound units into larger molecular frameworks, exploring different reaction methodologies such as cycloadditions, coupling reactions, and functional group transformations while preserving or manipulating the diene and diol functionalities. nih.gov

Future Directions in Theoretical and Computational this compound Studies

Theoretical and computational chemistry play an increasingly important role in understanding the properties, reactivity, and reaction mechanisms of organic compounds, including diendiols. Future directions in this area involve applying advanced computational methods to gain deeper insights and predict new chemical behavior.

Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure, conformational preferences, and reaction pathways of this compound compounds. researchgate.netresearchgate.netresearchgate.netwayne.edu These calculations can help rationalize experimental observations, such as the stereoselectivity of reactions involving diene systems. researchgate.net

Computational studies can also explore the potential energy surfaces of reactions, identifying transition states and intermediates to understand reaction mechanisms at a molecular level. researchgate.netresearchgate.netwayne.edu This is particularly valuable for complex transformations involving diendiols.

The application of machine learning and artificial intelligence in chemistry is an emerging area with significant potential for this compound research. asiaresearchnews.com These computational tools can be used to predict the properties of novel this compound analogs, design synthetic routes, and explore potential reaction pathways more efficiently than traditional methods. asiaresearchnews.comuio.no Future computational studies on diendiols are likely to involve more sophisticated simulations, including molecular dynamics, to understand their behavior in different environments and interactions with other molecules.

Design of Novel this compound Analogs for Investigating Reaction Pathways

The design and synthesis of novel this compound analogs are essential for systematically investigating the influence of structural modifications on their reactivity and the mechanisms of reactions they undergo. By subtly altering the this compound structure, chemists can probe specific aspects of a reaction pathway.

Analogs can be designed with variations in the position or stereochemistry of the double bonds and hydroxyl groups, as well as modifications to the carbon chain length or the introduction of other functional groups. These structural changes can influence the electronic and steric properties of the molecule, thereby affecting how it interacts with reagents or catalysts and the preferred reaction pathways.

Computational methods, such as those discussed in Section 8.4, can aid in the design of these analogs by predicting how structural changes might impact reactivity or stability. asiaresearchnews.com This allows for a more targeted and efficient experimental design.

Experimental studies using these designed analogs can involve kinetic and mechanistic investigations to compare their reactivity profiles with the parent this compound. Techniques like isotopic labeling and spectroscopic analysis can provide further evidence to support proposed reaction mechanisms. core.ac.uk By studying a series of carefully designed this compound analogs, researchers can build a comprehensive understanding of the factors that govern their chemical behavior and reaction pathways. wayne.edu

Q & A

Q. Table 1: Analytical Methods for Diendiols

How do enzymatic pathways influence this compound formation and degradation in microbial and plant systems?

Answer:

Diendiols are intermediates in aromatic compound degradation and terpene metabolism:

- In Burkholderia fungorum, toluene is oxidized to 3-methylcyclohexa-3,5-diene-1,2-diol via ortho-cleavage enzymes, with a 50% substrate conversion rate within 5 minutes .

- In grapevines, linalool is stereoselectively transformed into this compound I and II through cytochrome P450-mediated hydroxylation. Time-course studies show conversion efficiency depends on ripening stage (Pearson’s correlation: p > 0.05 between linalool and this compound I) .

- Isotopic labeling (e.g., deuterated geraniol) reveals enzymatic reduction and isomerization pathways, such as geraniol → citronellol → rose oxide .

Key Variables to Control:

- Substrate specificity of enzymes (e.g., isomerases, reductases).

- Environmental factors (pH, temperature) affecting enzyme activity.

- Temporal dynamics (e.g., grape ripening stage).

How can researchers resolve contradictions in this compound concentration data across studies?

Answer:

Contradictions often arise from methodological or biological variability:

Q. Table 2: this compound I Variability in Grape Cultivars

| Cultivar | This compound I Trend (Ripening) | Proposed Cause | Reference |

|---|---|---|---|

| Muscat Hamburg | Increase | High linalool substrate | |

| Tempranillo | Decrease | Enzyme downregulation |

What advanced techniques are used to determine the biosynthetic origin and environmental fate of diendiols?

Answer:

- Stable Isotope Ratio Analysis (SIRA): δ²H values differentiate biosynthetic pathways. For example, this compound II (−150‰) is more deuterium-enriched than linalool (−230‰) in Moscato Giallo, indicating distinct precursor pools .

- Enzyme Inhibition Assays: Selective inhibitors (e.g., ketoconazole for P450 enzymes) clarify metabolic routes. In grapes, P450 inhibition reduces this compound I formation by >70% .

- Metabolic Flux Analysis: ¹³C-tracing in Streptomyces griseus maps this compound incorporation into macrolide antibiotics .

How should researchers design experiments to investigate this compound stereochemistry and its functional implications?

Answer:

- Crystallography vs. NMR: X-ray diffraction initially misassigned griseoviridin’s this compound stereochemistry, which was later corrected via NOESY correlations in 2D-NMR .

- Functional Assays: Compare activity of this compound enantiomers. For example, cis-diols in griseoviridin are critical for antibiotic activity, while trans-analogs show reduced efficacy .

- Computational Modeling: Molecular dynamics simulations predict this compound conformations in solution, complementing crystallographic data .

Recommendations:

- Triangulate structural data from multiple techniques (X-ray, NMR, CD spectroscopy).

- Validate biological activity through dose-response assays.

What statistical approaches are appropriate for analyzing this compound-related datasets with high variability?

Answer:

- Multivariate Analysis: PCA or PLS-DA distinguishes this compound profiles in wine cultivars based on GC-MS data .

- Time-Series Modeling: Autoregressive models quantify this compound conversion kinetics in microbial cultures (e.g., FLU100’s 5-minute half-life) .

- Error Propagation Analysis: Account for HPLC measurement delays (±5% uncertainty in this compound conversion rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products